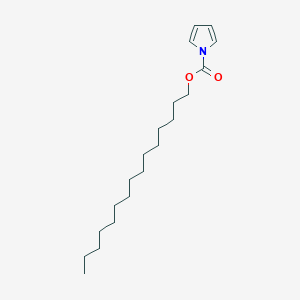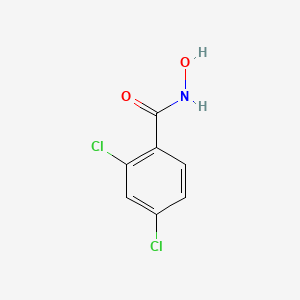![molecular formula C11H7ClO4S B11995659 2-Furancarboxaldehyde, 5-[(4-chlorophenyl)sulfonyl]- CAS No. 61942-49-2](/img/structure/B11995659.png)
2-Furancarboxaldehyde, 5-[(4-chlorophenyl)sulfonyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Furancarboxaldehyde, 5-[(4-chlorophenyl)sulfonyl]- is an organic compound with the molecular formula C11H7ClO2. It is a derivative of furfural, featuring a furan ring substituted with a 4-chlorophenylsulfonyl group. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furancarboxaldehyde, 5-[(4-chlorophenyl)sulfonyl]- typically involves the reaction of 5-formyl-2-furanboronic acid with 1-bromo-4-chlorobenzene in the presence of a palladium catalyst. The reaction is carried out in a mixture of DME (dimethoxyethane) and ethanol, with sodium carbonate as a base. The mixture is stirred at 60°C for 2 hours and then cooled to room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale organic synthesis techniques, utilizing similar reaction conditions as described above. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Furancarboxaldehyde, 5-[(4-chlorophenyl)sulfonyl]- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to replace the chlorine atom.
Major Products Formed
Oxidation: 5-[(4-chlorophenyl)sulfonyl]-2-furancarboxylic acid.
Reduction: 5-[(4-chlorophenyl)sulfonyl]-2-furanmethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Furancarboxaldehyde, 5-[(4-chlorophenyl)sulfonyl]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-Furancarboxaldehyde, 5-[(4-chlorophenyl)sulfonyl]- involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their function. The chlorophenylsulfonyl group may enhance the compound’s binding affinity and specificity towards certain biological targets, contributing to its observed biological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(4-Chlorophenyl)furfural: A closely related compound with similar structural features but lacking the sulfonyl group.
2-Furancarboxaldehyde, 5-(4-chlorophenoxy)-: Another derivative with a chlorophenoxy group instead of the chlorophenylsulfonyl group.
Uniqueness
2-Furancarboxaldehyde, 5-[(4-chlorophenyl)sulfonyl]- is unique due to the presence of the sulfonyl group, which can significantly influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
61942-49-2 |
|---|---|
Formule moléculaire |
C11H7ClO4S |
Poids moléculaire |
270.69 g/mol |
Nom IUPAC |
5-(4-chlorophenyl)sulfonylfuran-2-carbaldehyde |
InChI |
InChI=1S/C11H7ClO4S/c12-8-1-4-10(5-2-8)17(14,15)11-6-3-9(7-13)16-11/h1-7H |
Clé InChI |
QUPQXBHYBOKBOC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1S(=O)(=O)C2=CC=C(O2)C=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-{[(E,2Z)-2-bromo-3-phenyl-2-propenylidene]amino}-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11995601.png)
![3-{[(E)-(4-cyanophenyl)methylidene]amino}benzamide](/img/structure/B11995603.png)

![4-fluoro-N-[3-[(4-fluorobenzoyl)amino]-5-(2-methylphenoxy)phenyl]benzamide](/img/structure/B11995611.png)
![N'-[(E)-1-(3,4-dimethoxyphenyl)ethylidene]-1H-benzimidazole-6-carbohydrazide](/img/structure/B11995612.png)
![7,9-Dichloro-5-(4-fluorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11995619.png)





